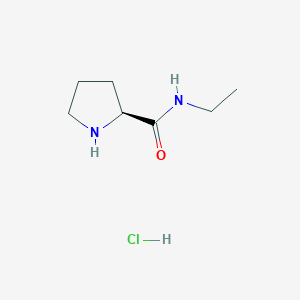

H-Pro-NHEt.HCl

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Pro-NHEt.HCl can be synthesized by reacting ethylamine with proline in the presence of hydrochloric acid. The reaction typically occurs at room temperature and results in the formation of a white crystalline solid .

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale reaction of ethylamine with proline under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

H-Pro-NHEt.HCl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amide group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield proline and ethylamine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted amide.

Hydrolysis: The major products are proline and ethylamine.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : H-Pro-NHEt.HCl is utilized as a precursor for synthesizing more complex organic compounds. Its structure allows for the introduction of functional groups necessary for creating diverse chemical entities.

Biology

- Amino Acid Derivative Studies : The compound plays a significant role in research involving amino acid derivatives and their biological activities. Its structural similarity to proline enables it to participate in biochemical pathways that are crucial for understanding protein interactions and enzyme functions.

- Gonadotropin-Releasing Hormone (GnRH) Research : this compound has been investigated in studies related to GnRH receptor binding. For instance, it has been used to develop high-affinity peptide agonists that exhibit improved binding characteristics compared to conventional ligands. This research is pivotal for advancing therapeutic strategies targeting reproductive health .

Medicine

- Peptide-Based Drug Development : The compound is being explored for its potential in developing peptide-based therapeutics. Its ability to mimic natural amino acids makes it a candidate for designing drugs that target specific receptors or enzymes involved in various diseases .

- Case Study on Buserelin Synthesis : In the synthesis of buserelin, a GnRH analog used in treating hormone-sensitive cancers, this compound serves as a key intermediate. This illustrates its importance in producing high-purity pharmaceutical compounds through solid-phase synthesis techniques .

Industry

- Pharmaceutical Production : this compound is employed in the pharmaceutical industry for producing various fine chemicals and drugs. Its utility as a reagent in synthetic pathways enhances the efficiency of drug manufacturing processes .

Data Tables

The following table summarizes key applications and findings related to this compound:

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex organic compounds |

| Biology | Studies on amino acid derivatives | Investigated for biological activity related to proline |

| Medicine | Peptide-based drug development | Key intermediate in buserelin synthesis |

| Industry | Pharmaceutical production | Enhances efficiency in drug manufacturing |

Mécanisme D'action

The mechanism of action of H-Pro-NHEt.HCl involves its interaction with specific molecular targets. As a derivative of proline, it can interact with enzymes and receptors that recognize proline or its derivatives. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Proline Ethylamide Hydrochloride: Similar in structure but differs in the specific functional groups attached.

N-Ethylpyrrolidine-2-carboxamide: The free base form of H-Pro-NHEt.HCl without the hydrochloride component.

Uniqueness

This compound is unique due to its specific combination of the proline derivative and the ethylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

H-Pro-NHEt.HCl, also known as N-ethylproline hydrochloride, is a compound derived from proline, an amino acid that plays a significant role in various biological processes. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in scientific research and medicine.

Synthesis and Properties

This compound can be synthesized through the reaction of proline with ethylamine in the presence of hydrochloric acid. The reaction typically occurs at room temperature, yielding a white crystalline solid. The compound has the molecular formula C₇H₁₅ClN₂ and a molecular weight of 162.67 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅ClN₂ |

| Molecular Weight | 162.67 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of this compound is primarily attributed to its structural similarity to proline. As a proline derivative, it interacts with various enzymes and receptors that recognize proline or its derivatives. This interaction can influence several biochemical pathways, particularly those involved in protein synthesis and cellular signaling.

Target Interactions

- Enzymatic Activity : this compound may act as a substrate or inhibitor for enzymes that utilize proline in metabolic pathways.

- Receptor Binding : The compound can bind to specific receptors involved in neurotransmission and hormonal regulation, potentially modulating physiological responses .

Biological Applications

This compound has been investigated for various applications in biological research:

- Amino Acid Studies : It serves as a building block for synthesizing peptide-based drugs and studying amino acid derivatives' biological activities .

- Pharmaceutical Development : The compound is explored for its potential therapeutic applications, particularly in developing drugs targeting proline-related pathways .

- Neuroscience Research : Due to its ability to interact with neurotransmitter systems, this compound is being studied for its effects on mood regulation and cognitive functions.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Peptide Synthesis : Research demonstrated that this compound could be effectively incorporated into peptide sequences to enhance stability and bioactivity .

- Neuroprotective Effects : A study indicated that derivatives of proline, including this compound, exhibited neuroprotective properties in models of neurodegeneration, suggesting potential applications in treating neurodegenerative diseases .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound revealed favorable absorption and distribution characteristics, making it a promising candidate for drug formulation .

Propriétés

IUPAC Name |

(2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSTYNLPDWVGLZ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628396 | |

| Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58107-62-3 | |

| Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.